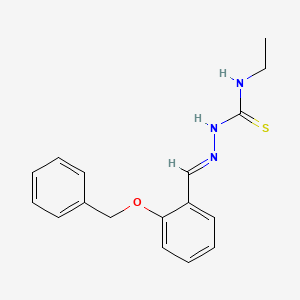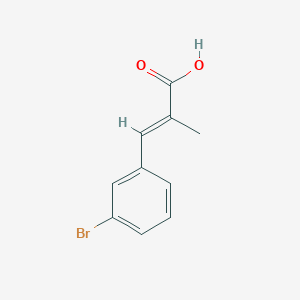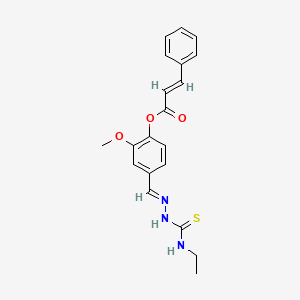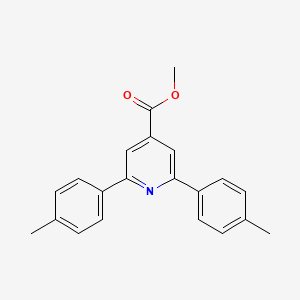
2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C17H19N3OS and a molecular weight of 313.424 g/mol . This compound is known for its unique structure, which includes a benzyloxy group attached to a benzaldehyde moiety, and an N-ethylthiosemicarbazone group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 2-(Benzyloxy)benzaldehyde with N-ethylthiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone group is known to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
2-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone: This compound has a phenyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
2-(Benzyloxy)benzaldehyde N-methylthiosemicarbazone:
Properties
CAS No. |
301350-39-0 |
|---|---|
Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-(2-phenylmethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H19N3OS/c1-2-18-17(22)20-19-12-15-10-6-7-11-16(15)21-13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H2,18,20,22)/b19-12+ |
InChI Key |
CSTKLVGKDRBYRJ-XDHOZWIPSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2 |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B12043510.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12043514.png)



![N-(3-Fluorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043532.png)
![5-{3-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12043567.png)




